1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O/c16-12-7-6-11(8-13(12)17)23-14(20-21-22-23)9-18-15(24)19-10-4-2-1-3-5-10/h1-8H,9H2,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEZSVHUBQHGCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the tetrazole intermediate.
Coupling with Phenylurea: The final step involves coupling the difluorophenyl-tetrazole intermediate with phenylurea under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and catalysts such as palladium or platinum.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tetrazole-Containing Urea Derivatives
Example Compound ():
1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl urea
- Key Differences:
- Substituents: Trifluoromethyl (-CF₃) on the urea-linked phenyl vs. unsubstituted phenyl in the target compound.
- Tetrazole Position: Tetrazole is directly attached to a phenyl ring without a methyl bridge.
- Direct tetrazole-phenyl linkage may restrict conformational flexibility compared to the methyl-bridged target compound.
Fluorinated Aryl Tetrazole Derivatives
Example Compound ():
Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate
- Key Differences:
- Core Structure: Pyrrolo-pyridazine vs. urea-phenyl in the target compound.
- Fluorine Substitution: 2,3-Difluorophenyl vs. 3,4-difluorophenyl.
- Implications:
Tetrazole-Thiol Derivatives
Example Compound ():
1-[3-(Trifluoromethyl)phenyl]-1H-tetrazole-5-thiol
- Key Differences:
- Functional Group: Thiol (-SH) replaces the urea-phenyl group.
- Substituent: 3-Trifluoromethylphenyl vs. 3,4-difluorophenyl.
- Implications:
Key Research Findings
- Synthetic Efficiency: Compounds with methyl bridges (e.g., target compound) often achieve higher yields (e.g., 90–95% in ) compared to direct aryl-tetrazole linkages, likely due to reduced steric hindrance .
- Fluorine Position Impact: 3,4-Difluorophenyl substitution (target) may improve target selectivity over 2,3-difluoro analogs () by optimizing halogen bonding .
- Urea vs. Thiol: Urea derivatives (target) exhibit better stability in physiological pH compared to thiol-containing tetrazoles, which may oxidize to disulfides .
Q & A
Basic: What are the recommended synthetic routes for 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-phenylurea?
Methodological Answer:
The synthesis typically involves sequential heterocyclic and urea-forming reactions. Key steps include:
Tetrazole Ring Formation : React 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions to generate the 1-(3,4-difluorophenyl)-1H-tetrazole core .
Methylation : Introduce a methyl group at the tetrazole’s 5-position using iodomethane or dimethyl sulfate under basic conditions.
Urea Coupling : React the methylated tetrazole intermediate with phenyl isocyanate in anhydrous THF or DMF, using a base like triethylamine to facilitate nucleophilic attack .
Optimization Tip : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to ensure high yield (>70%) and purity (>95%) .
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for structural confirmation?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting) and X-ray data (bond lengths/angles) often arise from dynamic effects (e.g., rotamers) or crystal-packing forces. Strategies include:
Variable-Temperature NMR : Identify conformational flexibility by acquiring spectra at 25°C and −40°C to observe signal coalescence or splitting .
DFT Calculations : Compare experimental X-ray bond lengths/angles with density functional theory (DFT)-optimized structures to validate static vs. dynamic distortions .
Complementary Techniques : Use IR spectroscopy to confirm urea C=O stretching (~1680 cm⁻¹) and mass spectrometry (HRMS) to verify molecular ion peaks .
Advanced: What experimental designs are optimal for structure-activity relationship (SAR) studies targeting CXCL12 inhibition?
Methodological Answer:
Analog Library Synthesis : Modify the phenylurea moiety (e.g., electron-withdrawing groups like -CF₃ or -NO₂) and tetrazole substituents (e.g., halogen positioning) to assess steric/electronic effects .
Biological Assays :
- CXCL12 Binding : Use surface plasmon resonance (SPR) to measure KD values.
- Cell Migration : Perform Boyden chamber assays with CXCR4-expressing HEK293 cells .
Computational Modeling : Dock analogs into CXCR4’s binding pocket (PDB: 3ODU) using AutoDock Vina to predict binding modes and correlate with IC₅₀ data .
Basic: What analytical techniques are critical for purity assessment and quantification?
Methodological Answer:
HPLC : Use a C18 column (ACN/water + 0.1% TFA gradient) with UV detection at 254 nm. Retention time consistency (±0.2 min) indicates purity .
Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.
Melting Point : Sharp mp (e.g., 180–182°C) indicates crystalline purity. Broad ranges suggest impurities .
Advanced: How can conflicting biological activity data (e.g., IC₅₀ variability) be troubleshooted?
Methodological Answer:
Source Verification : Ensure compound integrity via LC-MS post-assay to rule out degradation.
Assay Conditions :
- Solvent Effects : Compare DMSO vs. saline solubility; precipitation may artifactually lower activity .
- Cell Line Variability : Test across multiple lines (e.g., Jurkat vs. primary T-cells) to identify receptor expression-dependent effects .
Positive Controls : Include known CXCR4 inhibitors (e.g., AMD3100) to validate assay sensitivity .
Basic: What are the stability profiles of this compound under different storage conditions?
Methodological Answer:
Solid State : Store at −20°C under argon; >95% purity retained for 12 months (HPLC).
Solution Stability : In DMSO, avoid freeze-thaw cycles (>3 cycles degrade 15% by LC-MS). Use freshly prepared solutions for assays .
Advanced: How does fluorination at the 3,4-positions of the phenyl ring influence pharmacokinetic properties?
Methodological Answer:
Metabolic Stability : Fluorine reduces CYP450-mediated oxidation. Assess via liver microsome assays (e.g., t₁/₂ > 60 min in human microsomes) .
Membrane Permeability : LogP increases (~2.5 vs. non-fluorinated analog’s 1.8), enhancing Caco-2 permeability (Papp > 5 × 10⁻⁶ cm/s) .
In Vivo Half-Life : Fluorine’s electronegativity improves plasma protein binding, extending t₁/₂ in rodent models (e.g., 8 hrs vs. 3 hrs for des-fluoro analog) .
Advanced: What strategies mitigate low yields in the urea-forming step?
Methodological Answer:
Catalyst Screening : Test Hünig’s base vs. DBU; the latter may improve nucleophilicity of the tetrazole-methylamine intermediate .
Solvent Optimization : Switch from THF to DMF to stabilize the transition state (yield increases from 45% to 72%) .
Stoichiometry : Use 1.2 equivalents of phenyl isocyanate to drive the reaction to completion (monitor via FTIR for NCO peak disappearance at ~2270 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
